molecular formula C18H24N4OS B6672645 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B6672645
M. Wt: 344.5 g/mol
InChI Key: HZHUXOOSDSHFFD-DLBZAZTESA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound featuring a unique combination of pyridine, oxane, thiazole, and piperidine moieties

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-2-16(17(23-12-1)14-3-7-19-8-4-14)21-15-5-10-22(11-6-15)18-20-9-13-24-18/h3-4,7-9,13,15-17,21H,1-2,5-6,10-12H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUXOOSDSHFFD-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions.

    Pyridine Moiety Synthesis: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, involving the condensation of an aldehyde, β-ketoester, and ammonia.

    Oxane Ring Formation: The oxane ring is often formed through the cyclization of a diol precursor under acidic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.

The final step involves the coupling of these moieties through amide bond formation, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring to form piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and thiazole rings, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced piperidine analogs, and substituted pyridine and thiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving neurotransmitter receptors.

    Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

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